2-Bromo-5-chloropyridine-3-carbonitrile
Description
2-Bromo-5-chloropyridine-3-carbonitrile (molecular formula: C₆H₂BrClN₂) is a halogenated pyridine derivative featuring bromine at position 2, chlorine at position 5, and a nitrile group at position 3. Its SMILES notation is C1=C(C=NC(=C1C#N)Br)Cl, and its InChIKey is OFSKYROHCSOBC-UHFFFAOYSA-N . The compound is commercially available as a pharmaceutical intermediate and laboratory chemical, with suppliers like Leap Chem Co., Ltd. and ECHEMI offering it for synthetic applications . Notably, experimental data on its physicochemical properties (e.g., melting point, solubility) and biological activity remain scarce in published literature .
Properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKXYROHCSOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857691 | |
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-81-0 | |
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by the specific molecular targets it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares 2-Bromo-5-chloropyridine-3-carbonitrile with structurally related pyridine derivatives:
Key Observations:
- Halogen Positioning: The target compound’s bromine and chlorine substituents at positions 2 and 5 distinguish it from analogs like 5-Bromo-3-nitropyridine-2-carbonitrile (Br at 5, NO₂ at 3), which may exhibit higher electrophilicity due to the nitro group .
- Functional Group Diversity : Derivatives like 2-Bromo-5-chloropyridine-4-carboxaldehyde (aldehyde group) are tailored for nucleophilic additions, whereas boronic acid analogs (e.g., 2-Bromo-5-chloropyridine-3-boronic acid ) are suited for Suzuki-Miyaura cross-coupling reactions .
Predicted Physicochemical Properties
Collision cross-section (CCS) values for This compound have been computationally predicted (e.g., 138.7 Ų for [M+H]⁺), though experimental validation is lacking . In contrast, analogs like 5-Bromo-3-nitropyridine-2-carbonitrile may exhibit higher polarity due to the nitro group, influencing chromatographic retention times .
Biological Activity
2-Bromo-5-chloropyridine-3-carbonitrile is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antibacterial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₃BrClN₂, with a molecular weight of approximately 220.46 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological activity compared to non-halogenated analogs.
Research indicates that halogenated pyridine derivatives like this compound interact with various biological targets:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It also demonstrates the ability to inhibit tumor growth in vivo.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range.
- Anti-inflammatory Effects : In vitro studies suggest that the compound reduces pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Properties : A recent study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study reported a reduction in biofilm biomass by over 50% at sub-MIC concentrations.
- Anticancer Research : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates and decreased proliferation markers (Ki67) in treated tumors.
Comparative Analysis
The biological activity of this compound can be compared with other halogenated pyridine derivatives:
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Low (10–20) | Disruption of cell wall synthesis |
| 4-Bromo-2-isobutoxypyridine | High | Moderate (5–15) | Inhibition of DNA synthesis |
| 5-Chloro-2-pyridinecarbonitrile | Low | High (30–50) | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
